molecular formula C8H6ClN3O B13656961 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

Cat. No.: B13656961
M. Wt: 195.60 g/mol
InChI Key: JDHMWORPBDYUGI-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C8H6ClN3O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Uniqueness

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-7-4-3-6(8(10)13)12-5(4)1-2-11-7/h1-3,12H,(H2,10,13)

InChI Key

JDHMWORPBDYUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)C(=O)N)Cl

Origin of Product

United States

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